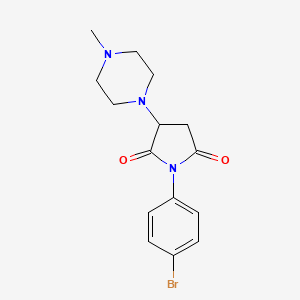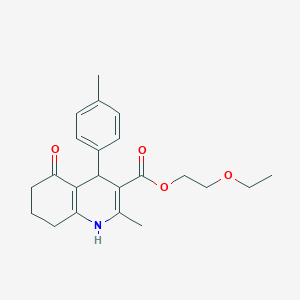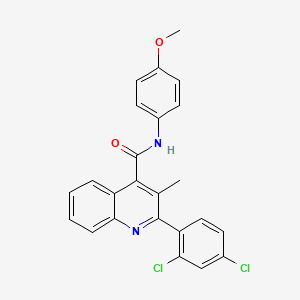
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is used in scientific research for its potential therapeutic effects on various diseases, such as anxiety, depression, and schizophrenia.
Scientific Research Applications
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic effects on various diseases. In preclinical studies, 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of mood, cognition, and behavior.
Mechanism of Action
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of mGluR5. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. This leads to increased signaling through the mGluR5 pathway, which has been implicated in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to have antipsychotic effects in animal models of schizophrenia. 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. BDNF has been implicated in the pathophysiology of various psychiatric disorders, such as depression and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 modulation on various physiological and behavioral processes. One limitation of using 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its relatively low potency compared to other mGluR5 positive allosteric modulators. This requires higher doses of the compound to achieve significant effects, which may increase the risk of off-target effects.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One direction is to further investigate its potential therapeutic effects on various psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to study its effects on other physiological and behavioral processes that are regulated by mGluR5, such as addiction, pain, and cognition. Additionally, the development of more potent and selective mGluR5 positive allosteric modulators may lead to the discovery of novel therapeutic agents for the treatment of psychiatric and neurological disorders.
Synthesis Methods
1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to form 4-bromocinnamic acid. The second step involves the reaction of 4-bromocinnamic acid with 4-methylpiperazine in the presence of thionyl chloride to form 4-bromo-3-(4-methyl-1-piperazinyl) cinnamoyl chloride. The final step involves the reaction of 4-bromo-3-(4-methyl-1-piperazinyl) cinnamoyl chloride with pyrrolidine-2,5-dione in the presence of triethylamine to form 1-(4-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAGTDSBIHVAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)

![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)


![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)